![molecular formula C56H35N5S3 B14139395 10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)
10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and materials science. This compound is characterized by its unique structure, which includes multiple phenothiazine units connected through a quinoxaline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine typically involves multi-step organic reactions. One common approach is the condensation of phenothiazine derivatives with quinoxaline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects
Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, leading to various pharmacological effects. In materials science, its electronic properties enable it to function as a semiconductor or light-emitting material.
相似化合物的比较
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its antipsychotic properties.
Diketopyrrolopyrrole-based Conjugated Polymers: These polymers share similar electronic properties and are used in organic electronics.
10-Phenyl-10H-phenothiazine: A simpler derivative with applications in organic synthesis and materials science.
Uniqueness
10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine is unique due to its complex structure, which combines multiple phenothiazine units with a quinoxaline core. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C56H35N5S3 |
|---|---|
分子量 |
874.1 g/mol |
IUPAC 名称 |
10-[2,3-bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine |
InChI |
InChI=1S/C56H35N5S3/c1-7-19-49-43(13-1)59(44-14-2-8-20-50(44)62-49)38-29-25-36(26-30-38)55-56(37-27-31-39(32-28-37)60-45-15-3-9-21-51(45)63-52-22-10-4-16-46(52)60)58-42-35-40(33-34-41(42)57-55)61-47-17-5-11-23-53(47)64-54-24-12-6-18-48(54)61/h1-35H |
InChI 键 |
SZTRYGUOSYOFAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)N7C8=CC=CC=C8SC9=CC=CC=C97)N=C5C1=CC=C(C=C1)N1C2=CC=CC=C2SC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)
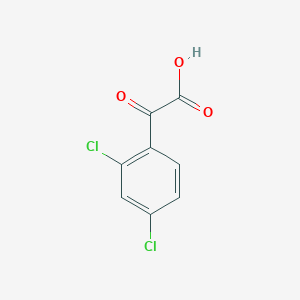
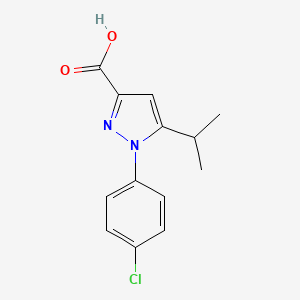
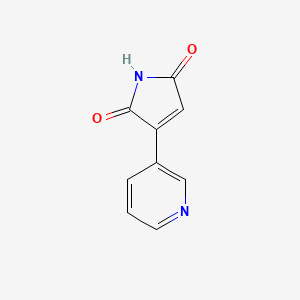
![N-[3-(Benzyloxy)-4-nitrophenyl]acetamide](/img/structure/B14139342.png)

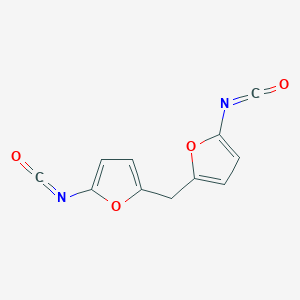
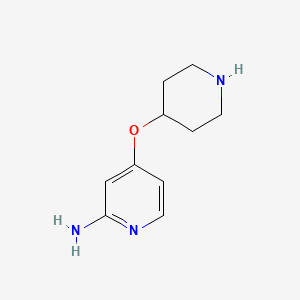
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
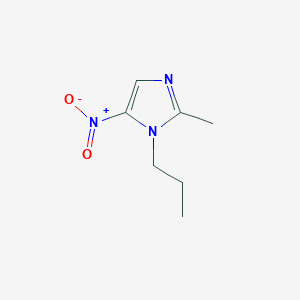
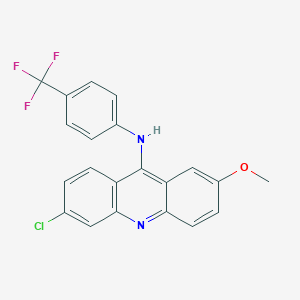
![(1S,5R,8S,9R,10R,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane;(1S,5R,8S,9R,10S,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B14139392.png)
